![molecular formula C9H13N3O B1417661 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one CAS No. 663616-22-6](/img/structure/B1417661.png)
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
Overview
Description
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one, also known as 6-TB-IP, is a heterocyclic organic compound that is known for its wide range of applications in scientific research. It is a relatively new compound, having been first synthesized in 1999, and has been used for a variety of purposes since then. 6-TB-IP is a useful tool for scientists due to its unique properties, which allow it to be used in a variety of ways.
Scientific Research Applications
Antioxidant and Environmental Implications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs), including compounds structurally related to 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one, have been studied for their occurrence in various environmental matrices and potential toxicity. SPAs, found in indoor dust, outdoor air particulates, sea sediment, and river water, may exhibit hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Medicinal Chemistry Applications
Imidazo[1,2-b]pyridazine in Medicinal Chemistry : The imidazo[1,2-b]pyridazine scaffold, closely related to 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one, is highlighted for its significance in medicinal chemistry, including the development of kinase inhibitors like ponatinib. This review covers the extensive literature on the therapeutic applications of imidazo[1,2-b]pyridazine derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential (Garrido et al., 2021).
Analytical and Bioevaluation Methods
Determining Antioxidant Activity : The comprehensive review on methods for determining antioxidant activity, including chemical and electrochemical assays, reflects the broader context of studying compounds like 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one. These methods are crucial for assessing the antioxidant capacity of complex samples, offering a framework for evaluating similar compounds (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
6-tert-butyl-1,3-dihydroimidazo[1,2-b]pyrazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)6-4-7-10-8(13)5-12(7)11-6/h4H,5H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRZZGKHQAVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CC(=O)NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857643 | |
Record name | 6-tert-Butyl-3H-imidazo[1,2-b]pyrazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one | |
CAS RN |
663616-22-6 | |
Record name | 6-tert-Butyl-3H-imidazo[1,2-b]pyrazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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